molecular formula C17H18N2O2S2 B2909952 3-(2-methoxyethyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326914-56-0

3-(2-methoxyethyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2909952
CAS No.: 1326914-56-0
M. Wt: 346.46
InChI Key: VPVVRCQLEKDKSU-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. This scaffold is widely explored in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors . The compound features:

  • Position 3: A 2-methoxyethyl group, which enhances solubility via its ether moiety.

Properties

IUPAC Name

3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-12-4-3-5-13(10-12)11-23-17-18-14-6-9-22-15(14)16(20)19(17)7-8-21-2/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVVRCQLEKDKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CCOC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxyethyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • SMILES Representation : COCCn1c(SCc2cccc(c2)C)nc2c(c1=O)scc2

Antitumor Activity

Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor activity against various cancer cell lines. The compound has been evaluated for its effectiveness against multiple types of cancer cells, including:

  • Cell Lines Tested :
    • NCI-H1975 (lung cancer)
    • A549 (lung cancer)
    • MDA-MB-231 (triple-negative breast cancer)
    • SU-DHL-6 (lymphoma)

The results indicated that the compound exhibits notable inhibitory effects on cell proliferation. For instance, it has shown IC50 values comparable to established anticancer agents.

Cell Line IC50 (μM) Mechanism of Action
SU-DHL-60.55Induces apoptosis and inhibits migration
A5491.68EGFR inhibition
MDA-MB-231Comparable to PTXInhibits VEGF and EGFR signaling pathways

The biological mechanisms through which this compound exerts its effects include:

  • EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, leading to reduced tumor growth.
  • Inhibition of Cell Migration : The compound significantly reduces the migratory capacity of cancer cells, which is crucial for metastasis.

Structure-Activity Relationship (SAR)

SAR studies have been conducted to identify the functional groups that enhance biological activity. Modifications to the thienopyrimidine core and substituents such as methoxyethyl and methylbenzyl groups have been shown to influence potency and selectivity.

Key Findings from SAR Studies:

  • The presence of the methoxyethyl group enhances solubility and bioavailability.
  • The methylbenzyl substituent contributes to improved binding affinity for target proteins involved in tumor progression.

Case Studies

Several case studies highlight the efficacy of thieno[3,2-d]pyrimidine derivatives:

  • Study on SU-DHL-6 Cells : Treatment with the compound resulted in a significant decrease in cell viability and induced morphological changes indicative of apoptosis.
    "The compound significantly affected lymphoma cell morphology and induced apoptosis in a concentration-dependent manner" .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to control groups.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2-(3-methylbenzyl)sulfanyl group in the target compound is structurally analogous to the 3-(3-methylbenzyl) group in , but the latter lacks sulfur at position 2. Sulfur-containing substituents (e.g., sulfanyl groups) enhance binding to cysteine residues in enzymes, as seen in kinase inhibitors .
  • Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to alkyl or aromatic substituents (e.g., ethyl or phenylethynyl groups in ).

Anticancer Activity

  • Thieno[3,2-d]pyrimidin-4(3H)-ones: Derivatives like 6-(1-benzyl-1H-indol-3-yl)-2-(piperidin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one inhibit VEGFR-2 (IC₅₀ = 0.28 µM) and EGFR (IC₅₀ = 0.09 µM), critical for angiogenesis and cancer proliferation .

Melanin Modulation

  • Thieno[2,3-d]pyrimidin-4(3H)-ones: Azepine-containing derivatives increase melanin synthesis in murine B16 cells by 40–60%, comparable to psoralen derivatives .
  • Comparison with Target: The target lacks an azepine ring but shares the thienopyrimidinone core, indicating possible melanin-modulating effects with structural optimization.

Analgesic Activity

  • Schiff Bases of Thienopyrimidinones: 3-Amino-2,7,9-trimethylpyrido-thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit analgesic activity at 200 mg/kg (oral) without gastric side effects .
  • Comparison with Target : The target’s 2-methoxyethyl group may reduce metabolic instability compared to Schiff base analogs.

Key Observations :

  • The target compound likely requires multi-step synthesis involving thiol-alkylation for the (3-methylbenzyl)sulfanyl group and nucleophilic substitution for the 2-methoxyethyl moiety .
  • Microwave-assisted methods (e.g., phosphorus oxychloride-mediated chlorination) improve reaction efficiency for similar compounds .

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